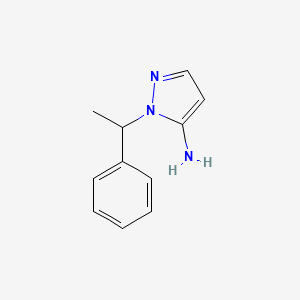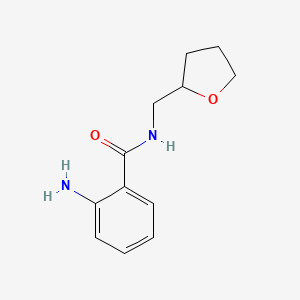
1-(1-phenylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was achieved from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showcasing the versatility of pyrazole chemistry in generating novel compounds with potential biological activities . Additionally, the 'one-pot' ultrasound irradiation method has been employed to synthesize bis acetylated pyrazoles derivatives, indicating the advancement in synthetic methodologies for pyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray crystal diffraction. For example, the crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine was determined by single crystal X-ray diffraction, revealing a coplanar structure of the newly formed pyridine ring . Similarly, the Schiff base derived from 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one with 2-amino phenol was characterized by single crystal X-ray diffraction, highlighting the importance of weak interactions in the stabilization of the crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including complexation with metal ions, as seen in the formation of a ZnCl2 complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which exhibits a single crystal-to-crystal phase transition . The reactivity of these compounds can also be inferred from their HOMO-LUMO energy gaps, with smaller gaps indicating higher chemical reactivity and potential for intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and solubility, can vary widely and are influenced by the nature of the substituents on the pyrazole ring. The fluorescent properties of these compounds are also of interest, as demonstrated by the aggregation-induced emission behavior observed in both the ligand and its ZnCl2 complex . The vibrational spectra, as determined by IR spectroscopy, provide insights into the molecular vibrations and can be compared with theoretical calculations for a deeper understanding of the molecular structure .
Applications De Recherche Scientifique
1. Synthetic Application of Enantiomeric 1-Phenylethylamine
- Summary of Application : α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .
- Methods of Application : The synthesis of α-PEA and its derivatives, chiral resolution, and their applications in the resolution of other compounds were discussed .
- Results or Outcomes : The use of α-PEA has led to improvements in the synthesis of medicinal substances and natural products .
2. Enantioselective Resolution by Esterase BSE01281
- Summary of Application : Esterase BSE01281, identified from the Indian Ocean, can enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate .
- Methods of Application : The esterase was cloned, expressed, and functionally characterized. After the optimization of enzymatic reactions, it was used to resolve the compounds .
- Results or Outcomes : BSE01281 could efficiently generate ®-1-phenylethyl acetate with high enantiomeric excess (>99%) and high conversion (42%) after 96 h trans-esterification reactions .
3. Two-Phase Reaction with Burkholderia cepacia Lipase
- Summary of Application : The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate .
- Methods of Application : The reaction was conducted using Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] .
- Results or Outcomes : The reaction resulted in enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .
4. Preparation and Optical Resolution
- Summary of Application : 1-Phenylethylamine is often used in chiral resolutions. It is relatively basic and forms stable ammonium salts and imines .
- Methods of Application : 1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .
- Results or Outcomes : L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right. The dextrorotatory enantiomer crystallizes with the malate, leaving the levorotatory form in solution .
5. Stereochemistry and Polarimetry
- Summary of Application : The resolution of (±)-1-phenylethylamine using (+)-tartaric acid as the resolving agent is often introduced in organic chemistry laboratory .
- Methods of Application : The resolution process involves the use of (+)-tartaric acid .
- Results or Outcomes : The resolution provides a practical way to separate the enantiomers of 1-phenylethylamine .
6. Chiral Inducer and Auxiliary
- Summary of Application : α-PEA is often used as a chiral inducer and auxiliary in the practical synthesis of enantiopure products, often drugs or agrochemicals . It offers a structural motif frequently applied in the synthesis of chiral building blocks, useful in divergent asymmetric synthesis .
- Methods of Application : Due to successful applications in various chiral recognition processes, α-PEA can be considered a privileged chiral inducer and auxiliary . Its essential synthetic applications have been included in several volumes of the encyclopedic Fieser and Fieser’s series on reagents for organic synthesis .
- Results or Outcomes : The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-phenylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWFDGTGHDOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389988 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-13-8 |
Source


|
| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)





